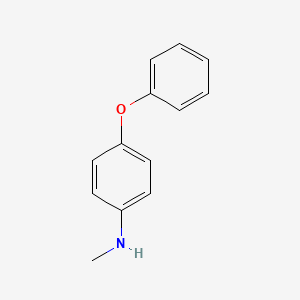

N-methyl-4-phenoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

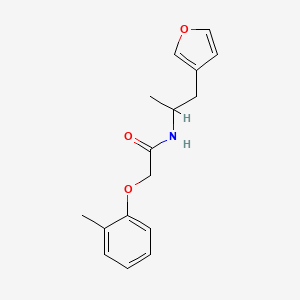

N-methyl-4-phenoxyaniline is a chemical compound with the molecular weight of 199.25 . It contains a total of 29 bonds, including 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .

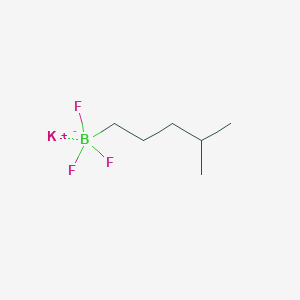

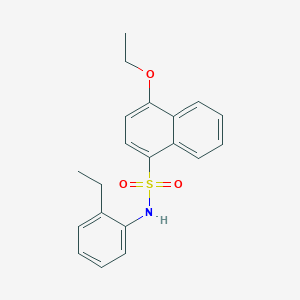

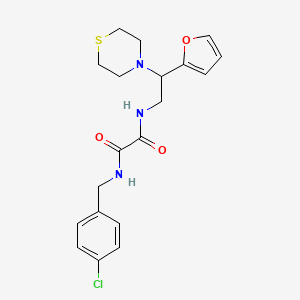

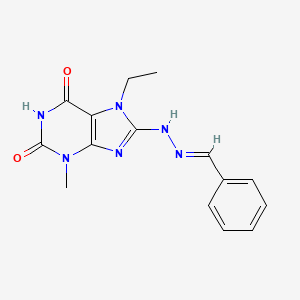

Molecular Structure Analysis

The molecular structure of this compound includes 29 bonds in total: 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 55-57°C . It has a molecular weight of 199.25 .Scientific Research Applications

Supramolecular Properties

- Isostructural Characteristics: N-methyl-4-phenoxyaniline exhibits unique structural properties. For instance, 4-(4′-Iodo)phenoxyaniline, closely related to this compound, is isostructural with its bromo, chloro, and ethynyl derivatives, in contrast to 4-iodoaniline which is not isostructural to its counterparts. This is explained through conditional isomorphism, highlighting the molecular symmetry and structure-activity relationship of such compounds (Dey & Desiraju, 2004).

Application in Corrosion Inhibition

- Anti-corrosion Potential: Schiff base compounds bearing structures similar to this compound have been synthesized and shown to exhibit significant anti-corrosion potentials. These compounds effectively inhibit corrosion on mild steel surfaces in acidic environments, which is vital for industrial applications (Elemike et al., 2019).

Biodegradation Studies

- Aerobic Degradation by Microorganisms: this compound, due to its structural similarity with N-Methyl-4-Nitroaniline (MNA), is relevant in studies of biodegradation. MNA, for example, has been shown to undergo efficient aerobic degradation by soil microorganisms, specifically Pseudomonas sp. This suggests potential environmental applications in the bioremediation of similar compounds (Khan et al., 2013).

Synthesis and Crystal Structures

- Molecular Synthesis and Structures: The molecular synthesis of compounds related to this compound, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, has been reported. These studies provide insights into the crystal systems and molecular interactions, which are critical for understanding the physical and chemical properties of these compounds for various applications (Ajibade & Andrew, 2021).

Applications in Pharmacology

- Potential Pharmacological Applications: N-substituted amidines containing diphenyloxide fragments, similar to this compound, have been shown to exhibit significant biological activities. These compounds, including N-methylN-phenyl-3-phenoxyphenylamidine, may find applications in pharmacology due to their predicted high biological activities, such as anti-tumor and anti-cancer properties (Popov et al., 2013).

Toxicity and Environmental Impact Studies

- Environmental Toxicity Assessment: Studies on related compounds, like 4-fluoroaniline and 3,5-difluoroaniline, help in understanding the environmental impact and toxicity of such chemical compounds. This is crucial for assessing the safety and environmental risks associated with this compound and similar substances (Bundy et al., 2002).

Electrochemical Applications

- Electrochemical Sensors: The development of electrochemical sensors using compounds similar to this compound, for instance, for the determination of herbicides in environmental monitoring, showcases the applicability of such compounds in sensor technology (Rahemi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-methyl-4-phenoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSPSNFFTXUJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide](/img/structure/B2454637.png)

![N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2454640.png)

![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)

![N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide](/img/structure/B2454649.png)